molecular formula C11H14N2O3 B7816399 3-Amino-2-(morpholin-4-yl)benzoic acid CAS No. 924861-78-9

3-Amino-2-(morpholin-4-yl)benzoic acid

Cat. No.: B7816399
CAS No.: 924861-78-9
M. Wt: 222.24 g/mol
InChI Key: WNBRVCSRLBCYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-(morpholin-4-yl)benzoic acid is an organic compound that features both an amino group and a morpholine ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chlorobenzoic acid with morpholine under basic conditions to form 2-(morpholin-4-yl)benzoic acid, which is then subjected to nitration and subsequent reduction to yield the desired 3-amino derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(morpholin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, 3-Amino-2-(morpholin-4-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The morpholine ring is a common motif in many biologically active molecules, and the presence of the amino group can enhance binding interactions with biological targets.

Medicine

Medicinally, derivatives of this compound are explored for their potential therapeutic properties. These include anti-inflammatory, antimicrobial, and anticancer activities. The compound’s ability to interact with various enzymes and receptors makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for incorporation into various materials, enhancing their properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the morpholine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(morpholin-4-yl)benzoic acid
  • 2-Amino-3-(morpholin-4-yl)benzoic acid
  • 4-Amino-2-(morpholin-4-yl)benzoic acid

Uniqueness

3-Amino-2-(morpholin-4-yl)benzoic acid is unique due to the specific positioning of the amino and morpholine groups on the benzoic acid core. This arrangement can influence its reactivity and interactions with biological targets, making it distinct from its isomers and other similar compounds.

Properties

IUPAC Name

3-amino-2-morpholin-4-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-9-3-1-2-8(11(14)15)10(9)13-4-6-16-7-5-13/h1-3H,4-7,12H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBRVCSRLBCYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701285309
Record name 3-Amino-2-(4-morpholinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924861-78-9
Record name 3-Amino-2-(4-morpholinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924861-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-(4-morpholinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.